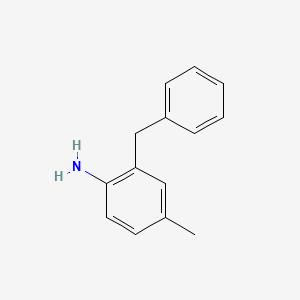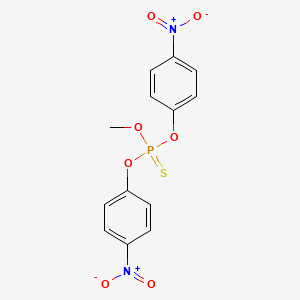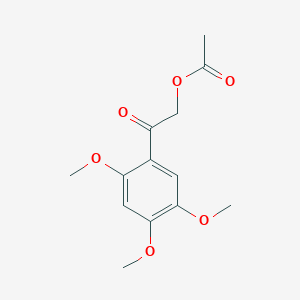
Platynecine 7,9-cinnamate diester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platynecine 7,9-cinnamate diester is a compound belonging to the class of pyrrolizidine alkaloids. These compounds are known for their complex structures and diverse biological activities. This compound is characterized by the presence of a platynecine base esterified with cinnamic acid at the 7 and 9 positions. This unique structure imparts specific chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Platynecine 7,9-cinnamate diester typically involves the esterification of platynecine with cinnamic acid. This can be achieved through various methods, including:
Direct Esterification: This involves the reaction of platynecine with cinnamic acid in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to drive the reaction to completion.
Steglich Esterification: This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification reaction at room temperature.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as lipases, can also be explored to achieve regioselective esterification under milder conditions.
化学反应分析
Types of Reactions: Platynecine 7,9-cinnamate diester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield platynecine and cinnamic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamate moiety, leading to the formation of cinnamate derivatives.
Reduction: Reduction of the cinnamate double bond can yield dihydrocinnamate derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the cinnamate double bond.
Major Products:
Hydrolysis: Platynecine and cinnamic acid.
Oxidation: Cinnamate derivatives such as cinnamic aldehyde and cinnamic acid.
Reduction: Dihydrocinnamate derivatives.
科学研究应用
Platynecine 7,9-cinnamate diester has a wide range of applications in scientific research:
Chemistry: The compound is used as a model substrate in studies of esterification and hydrolysis reactions.
Biology: It serves as a tool to study the metabolism and toxicity of pyrrolizidine alkaloids in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is investigated for its potential use in the synthesis of biobased materials and as a precursor for the production of fine chemicals.
作用机制
The biological activity of Platynecine 7,9-cinnamate diester is primarily attributed to its ability to interact with cellular macromolecules. The compound can form adducts with DNA and proteins, leading to cytotoxic effects. The cinnamate moiety is known to inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, the platynecine base can undergo metabolic activation to form reactive intermediates that contribute to its biological activity.
相似化合物的比较
Platynecine 7,9-cinnamate diester can be compared with other pyrrolizidine alkaloids such as:
Retronecine: Similar in structure but lacks the cinnamate esterification.
Otonecine: Contains a different esterification pattern and exhibits distinct biological activities.
Heliotrine: Another pyrrolizidine alkaloid with different ester groups.
Uniqueness: The presence of the cinnamate ester groups at the 7 and 9 positions of platynecine imparts unique chemical reactivity and biological activity to this compound, distinguishing it from other pyrrolizidine alkaloids.
属性
CAS 编号 |
39818-16-1 |
|---|---|
分子式 |
C26H27NO4 |
分子量 |
417.5 g/mol |
IUPAC 名称 |
[(1S,7R,8R)-7-[(E)-3-phenylprop-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C26H27NO4/c28-24(13-11-20-7-3-1-4-8-20)30-19-22-15-17-27-18-16-23(26(22)27)31-25(29)14-12-21-9-5-2-6-10-21/h1-14,22-23,26H,15-19H2/b13-11+,14-12+/t22-,23-,26-/m1/s1 |
InChI 键 |
IXWYFCPBLJYHAU-HANHJLQTSA-N |
手性 SMILES |
C1CN2CC[C@H]([C@H]2[C@H]1COC(=O)/C=C/C3=CC=CC=C3)OC(=O)/C=C/C4=CC=CC=C4 |
规范 SMILES |
C1CN2CCC(C2C1COC(=O)C=CC3=CC=CC=C3)OC(=O)C=CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




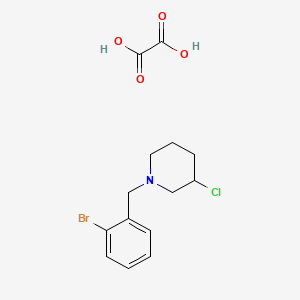
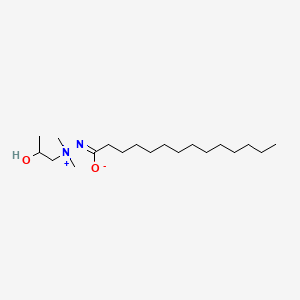

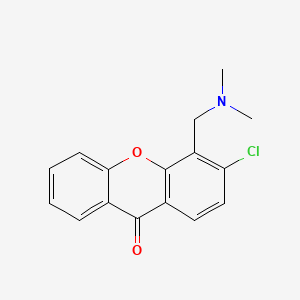
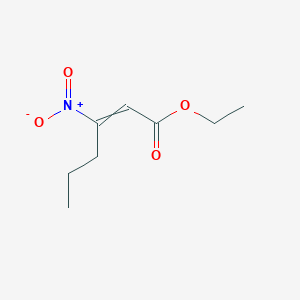
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)

